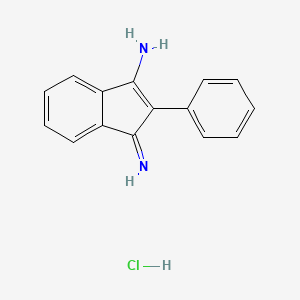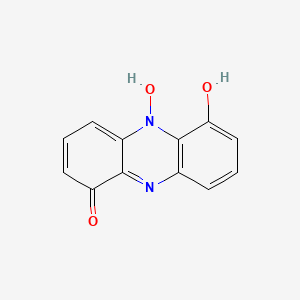
viF 419-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
viF 419-NHS ester, also known as 6-[(7-Diethylamino-2-oxo-2H-chromene-3-carbonyl)-amino]-hexanoic acid 2,5-dioxo-pyrrolidin-1-yl ester, is a specialized fluorescent labeling reagent. It is widely used in bioconjugation and biomolecule labeling, particularly in drug discovery, proteomics, and cell biology research. This compound enables the covalent attachment of fluorescent labels to proteins, peptides, and nucleic acids for visualization and detection applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of viF 419-NHS ester involves the reaction of 6-[(7-Diethylamino-2-oxo-2H-chromene-3-carbonyl)-amino]-hexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
viF 419-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reaction typically occurs in a buffered aqueous solution at a pH of around 7.4, which is optimal for the reactivity of the NHS ester.
Major Products
The major product of the reaction between this compound and a primary amine is a fluorescently labeled biomolecule. This product is used for various visualization and detection applications in biological research.
Wissenschaftliche Forschungsanwendungen
viF 419-NHS ester has a wide range of applications in scientific research:
Chemistry: Used for the fluorescent labeling of small molecules and polymers.
Biology: Enables the visualization of proteins, peptides, and nucleic acids in various biological assays.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the production of fluorescent probes for quality control and research purposes.
Wirkmechanismus
The mechanism of action of viF 419-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction results in the attachment of a fluorescent label to the target molecule. The fluorescent label allows for the visualization and detection of the labeled biomolecule in various assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fluorescein-NHS ester
- Rhodamine-NHS ester
- Cy5-NHS ester
Uniqueness
viF 419-NHS ester is unique due to its specific fluorescent properties, which include high photostability and brightness. These properties make it particularly suitable for long-term imaging and detection applications. Additionally, its reactivity with primary amines allows for selective labeling of biomolecules without significant interference from other functional groups.
Eigenschaften
Molekularformel |
C24H29N3O7 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C24H29N3O7/c1-3-26(4-2)17-10-9-16-14-18(24(32)33-19(16)15-17)23(31)25-13-7-5-6-8-22(30)34-27-20(28)11-12-21(27)29/h9-10,14-15H,3-8,11-13H2,1-2H3,(H,25,31) |
InChI-Schlüssel |
FQLWQPCBELYKTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




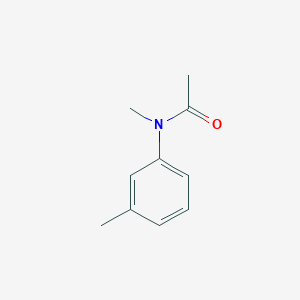




![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
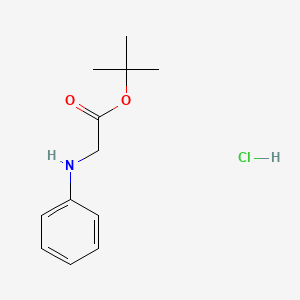
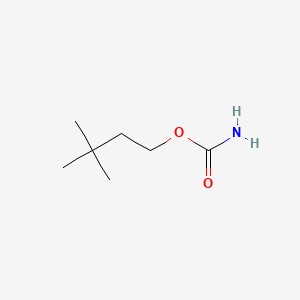
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
